molecular formula C15H16N4O2S B2443678 1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 2320685-01-4

1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No. B2443678
CAS RN: 2320685-01-4
M. Wt: 316.38
InChI Key: ZKIZLMYTIGDOHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for exploring various biological processes. In

Scientific Research Applications

Conformational Isomers and Cytosine Complexation

Pyrid-2-yl ureas, including variants similar to the compound , have been studied for their conformational isomers and complexation with cytosine. These studies, conducted in DMF-d(7) at -70 degrees C, reveal that pyrid-2-yl ureas exhibit preferential binding to cytosine, influenced by electron-withdrawing substituents like the 4-O(2)NC(6)H(4)- or 1-methylpyridinium-4-yl substituent (Chien et al., 2004).

Corrosion Inhibition

Mannich bases, similar to the compound , have been synthesized and characterized for their role as corrosion inhibitors. They have shown effectiveness in preventing corrosion of mild steel surfaces in hydrochloric acid solutions, demonstrating the importance of molecular structure in their inhibition efficiencies (Jeeva et al., 2015).

Synthesis of Active Metabolites

The synthesis and stereochemical determination of active metabolites of potent PI3 kinase inhibitors have been explored. These studies involve compounds structurally related to 1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)urea and highlight the significance of stereospecific hydroboration and stereoselective reduction in drug development (Chen et al., 2010).

Antimicrobial Activity

N-Substituted ureas, similar to the specified compound, have been evaluated for their antimicrobial properties. These compounds have shown moderate activity against various microbes, indicating their potential in developing new antimicrobial agents (Reddy et al., 2003).

Ion-Pair Binding

Studies on mixed N,S-donor 2-ureidopyridine ligands, which are structurally related, have demonstrated their capability to bind ion-pairs through coordination and hydrogen bonding. This property is significant for applications in molecular recognition and sensor development (Qureshi et al., 2009).

Acetylcholinesterase Inhibitory Activity

Flexible 1-(2-aminoethoxy)alkyl-3-ar(o)yl(thio)ureas have been synthesized and assessed for their antiacetylcholinesterase activity. These compounds, related to the specified urea derivative, have shown the potential for developing treatments targeting diseases like Alzheimer's (Vidaluc et al., 1995).

Corporate Governance Principles

While not directly related to the specific compound, research into the implementation of OECD corporate governance principles involves complex chemical interactions and formulations that could potentially intersect with the study of urea derivatives (Iu & Batten, 2001).

properties

IUPAC Name

1-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2S/c20-14-4-1-7-19(14)12-9-11(5-6-16-12)10-17-15(21)18-13-3-2-8-22-13/h2-3,5-6,8-9H,1,4,7,10H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKIZLMYTIGDOHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2-(2-Oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-3-(thiophen-2-yl)urea

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